molecular formula C19H34N+ B12809368 Decyldimethylbenzylammonium CAS No. 48185-25-7

Decyldimethylbenzylammonium

Cat. No.: B12809368
CAS No.: 48185-25-7
M. Wt: 276.5 g/mol
InChI Key: UARILQSOMYIQCM-UHFFFAOYSA-N
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Description

Decyldimethylbenzylammonium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and household applications due to its antimicrobial and disinfectant properties. The compound is characterized by its ability to form micelles in aqueous solutions, which enhances its effectiveness in cleaning and disinfecting surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyldimethylbenzylammonium can be synthesized through the quaternization reaction of benzyldimethylamine with decyl bromide. The reaction is typically carried out in a solvent such as ethyl alcohol at elevated temperatures (around 80°C). The mixture is maintained at this temperature for several days to ensure complete reaction. After the reaction, the solvent is removed, and the product is purified through recrystallization from acetone .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous processes and the use of advanced purification techniques to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Decyldimethylbenzylammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of benzyl-substituted compounds .

Scientific Research Applications

Decyldimethylbenzylammonium has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of decyldimethylbenzylammonium is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent. Its specific chain length allows for optimal micelle formation and antimicrobial activity, distinguishing it from other quaternary ammonium compounds .

Properties

IUPAC Name

benzyl-decyl-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19/h11-13,15-16H,4-10,14,17-18H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARILQSOMYIQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048146
Record name Decyldimethylbenzylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48185-25-7
Record name Decyldimethylbenzylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048185257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyldimethylbenzylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECYLDIMETHYLBENZYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC4NPE7462
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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